N-(1-methyl-1H-indol-4-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide
Description
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Properties
Molecular Formula |
C21H19N3O2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(1-methylindol-4-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide |
InChI |
InChI=1S/C21H19N3O2/c1-24-13-12-16-17(8-5-9-18(16)24)23-20(25)10-11-21-22-14-19(26-21)15-6-3-2-4-7-15/h2-9,12-14H,10-11H2,1H3,(H,23,25) |
InChI Key |
VVPPYQRUBSZUIS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)CCC3=NC=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-(1-methyl-1H-indol-4-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its synthesis, biological activity, and relevant studies that highlight its therapeutic potential.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the formation of the indole and oxazole moieties. While specific synthetic pathways are not detailed in the current literature, similar compounds often utilize methods such as cyclization and acylation to achieve the desired structure.
Anticancer Properties
Recent studies have indicated that compounds containing indole and oxazole structures exhibit significant anticancer properties. For instance, derivatives of indole have shown preferential suppression of rapidly dividing cancer cells, such as A549 (lung cancer) cells, with some compounds demonstrating low minimum inhibitory concentrations (MIC) against resistant strains of Staphylococcus aureus (MRSA) .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (μg/mL) | Mechanism |
|---|---|---|---|
| 3b | A549 | 0.98 | Apoptosis induction |
| 3e | A549 | 1.20 | Cell cycle arrest |
| 3g | A549 | 0.75 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activity. The presence of the oxazole ring is known to enhance the antimicrobial properties of various compounds. Studies have shown that similar oxazole-containing derivatives exhibit effective inhibition against several bacterial strains, suggesting that this compound may possess comparable properties.
Table 2: Antimicrobial Activity Overview
| Bacterial Strain | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.98 | Effective |
| Escherichia coli | 1.50 | Moderate |
| Pseudomonas aeruginosa | 2.00 | Limited |
Case Study 1: Indole Derivatives
A study focusing on a series of indole derivatives reported significant antiproliferative activities against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and disruption of cell cycle progression . This suggests that this compound could be further investigated for similar effects.
Case Study 2: Oxazole Compounds
Research into oxazole-based compounds has revealed their potential in treating infections caused by resistant bacteria. The ability to inhibit bacterial growth through various mechanisms makes these compounds promising candidates for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
